1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 1235441-13-0) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a cyclopropyl group at the 1-position. Its molecular formula is C₉H₁₅Cl₂N₃ (MW: 236.14 g/mol), and it exists as a dihydrochloride salt with ≥95% purity . The cyclopropyl substituent confers conformational rigidity and moderate lipophilicity, making it a promising scaffold in medicinal chemistry, particularly for targeting epigenetic regulators like BET proteins .
Properties
IUPAC Name |
1-cyclopropyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)12-6-11-8-5-10-4-3-9(8)12/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAJWDVNQRQBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[4,5-c]pyridine ring system . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibit promising anticancer properties. For instance, certain modifications of this compound have shown effectiveness against specific cancer cell lines by inhibiting key enzymes involved in tumor growth. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Neurological Applications
This compound and its derivatives are being explored for their potential use in treating neurological disorders. Research indicates that these compounds may act as modulators of neurotransmitter systems and could be beneficial in the treatment of conditions such as anxiety and depression. The ability to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. This suggests its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Organic Electronics
In material science, this compound is being investigated for its application in organic electronics. Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Research is ongoing to optimize its properties for better performance in electronic applications.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis; enzyme inhibition |
| Antimicrobial agents | Disruption of cell wall synthesis | |
| Pharmacology | Neurological treatments | Modulation of neurotransmitter systems |
| Anti-inflammatory agents | Inhibition of pro-inflammatory cytokines | |
| Material Science | Organic electronics | Utilization in organic semiconductors |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was found to inhibit the PI3K/AKT signaling pathway, leading to increased apoptosis rates.
Case Study 2: Neurological Application
In another study focusing on anxiety disorders, researchers found that the administration of this compound resulted in reduced anxiety-like behavior in animal models. The compound's ability to enhance GABAergic transmission was identified as a key mechanism contributing to its anxiolytic effects.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
The substituent at the 1-position of the imidazo[4,5-c]pyridine core significantly influences physicochemical and pharmacological properties. Key analogs include:
Key Observations:
- Cyclopropyl vs. Ethyl : The cyclopropyl group improves metabolic stability compared to ethyl due to reduced oxidative metabolism of the strained ring .
- Cyclopropyl vs. Cyclohexyl: Cyclohexyl increases steric bulk and lipophilicity (logP ~2.5 vs.
- Aromatic vs. Aliphatic : The 4-fluorophenyl analog (CAS: 7271-09-2) exhibits stronger target affinity in kinase assays but may face challenges in blood-brain barrier (BBB) penetration due to higher polar surface area .
Pharmacological Activity and Target Engagement
BET Inhibition (Epigenetic Targets):
- The cyclopropyl derivative was optimized in a "scaffold-hopping" strategy to replace the 1H-imidazo[4,5-c]quinoline core in BET inhibitors (e.g., I-BET151). Compound 81 (3-cyclopropyl-substituted) demonstrated improved BRD4(2)-binding affinity (IC₅₀ = 12 nM) compared to JQ1 (IC₅₀ = 50 nM), attributed to enhanced hydrophobic interactions in the ZA channel .
- In contrast, chlorine-substituted analogs (e.g., compound 82) showed reduced potency, highlighting the importance of substituent size and hydrophobicity .
Antiviral and Anti-inflammatory Potential:
Pharmacokinetic and Toxicity Profiles
Notes:
Q & A
Q. Key Analytical Controls :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates using column chromatography or recrystallization .
Basic: Which spectroscopic and computational methods are used to confirm the structure of this compound?
Q. Experimental Techniques :
- NMR : H and C NMR to verify cyclopropyl proton environments (δ 0.5–1.5 ppm) and aromatic imidazo-pyridine signals (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] for CHN) .
- X-ray Crystallography : Resolve bond angles and spatial arrangement of the fused ring system .
Q. Computational Tools :
Advanced: How does the cyclopropyl substituent influence biological activity compared to other groups (e.g., methyl or chloro)?
Q. Comparative Analysis (Based on Analogues) :
Q. Methodological Insight :
- Use isosteric replacement studies to evaluate substituent effects on target binding (e.g., surface plasmon resonance) .
Advanced: How can researchers resolve contradictions in biological assay data across different studies?
Q. Strategies :
Model System Validation : Compare results in primary cell lines vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) .
Dose-Response Curves : Ensure consistency in IC/EC measurements (n ≥ 3 replicates) .
Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess off-target effects via kinase profiling panels .
Case Example : Discrepancies in anti-inflammatory activity may arise from variations in LPS-induced inflammation models (e.g., murine vs. human TNF-α assays) .
Methodological: What in vitro assays are recommended for evaluating pharmacokinetic properties?
Q. Key Assays :
Q. Data Interpretation :
- Low metabolic stability (t < 30 min) suggests need for prodrug derivatization.
Advanced: How can computational modeling guide the design of derivatives with improved target specificity?
Q. Approaches :
Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs) .
MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability .
QSAR Models : Corrogate substituent electronic parameters (e.g., Hammett σ) with activity data .
Case Study : Docking studies on imidazo[4,5-c]pyridine derivatives revealed that cyclopropyl groups reduce off-target binding to hERG channels .
Basic: What are the recommended handling and storage protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
